4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Derivatives

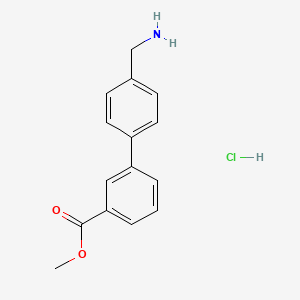

The compound 4'-aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride is systematically named methyl 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate hydrochloride according to IUPAC guidelines. This nomenclature reflects its biphenyl core, where one phenyl ring bears a carboxylic acid methyl ester group at the 3-position and the other phenyl ring carries an aminomethyl (–CH$$2$$NH$$2$$) substituent at the 4'-position (Figure 1). The hydrochloride salt form arises from the protonation of the primary amine group with hydrochloric acid.

Structural derivatives of this compound include positional isomers such as:

- 2'-(Aminomethyl)biphenyl-3-carboxylic acid methyl ester : The aminomethyl group is located at the 2'-position instead of the 4'-position.

- 3'-(Aminomethyl)biphenyl-4-carboxylic acid methyl ester : The carboxylic acid methyl ester and aminomethyl groups occupy the 4- and 3'-positions, respectively.

These derivatives highlight the impact of substituent positioning on physicochemical properties and potential applications in medicinal chemistry.

Table 1: Structural analogs of this compound

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for this compound is 445492-67-1 . Alternative naming conventions for this compound include:

- Methyl 4'-(aminomethyl)biphenyl-3-carboxylate hydrochloride (pharmacopeial name).

- [1,1'-Biphenyl]-3-carboxylic acid, 4'-(aminomethyl)-, methyl ester, hydrochloride (inverted IUPAC format).

The diversity in nomenclature underscores the compound’s structural complexity and its recognition across chemical databases. For instance, the ChEMBL ID CHEMBL4162063 and DSSTox Substance ID DTXSID70375136 are associated with related biphenyl derivatives.

Molecular Formula and Salt Formation Characteristics

The molecular formula of this compound is C$${15}$$H$${16}$$ClNO$$2$$ , with a molar mass of 277.75 g/mol . The hydrochloride salt forms via the reaction of the free base (C$${15}$$H$${15}$$NO$$2$$) with hydrogen chloride (HCl), which protonates the primary amine group (–NH$$2$$ → –NH$$3^+$$Cl$$^-$$).

Key features of the salt formation process include:

- Solubility Enhancement : The hydrochloride salt improves aqueous solubility compared to the free base, facilitating use in biological assays.

- Stabilization : Protonation reduces the amine’s susceptibility to oxidation, enhancing shelf-life.

Table 2: Molecular and salt properties

| Property | Value |

|---|---|

| Molecular formula | C$${15}$$H$${16}$$ClNO$$_2$$ |

| Molar mass | 277.75 g/mol |

| Salt-forming group | Primary amine (–NH$$_2$$) |

| Counterion | Chloride (Cl$$^-$$) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVWIZMHBCSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

The synthesis begins with the introduction of a carbonyl group to the biphenyl framework. Using aluminum chloride (AlCl₃) as a catalyst, biphenyl reacts with acetyl chloride in dichloromethane at 0–5°C to yield 3-acetylbiphenyl.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

This step achieves >90% conversion but requires strict moisture control to avoid catalyst deactivation.

Reduction to Aminomethyl Group

The acetyl group is reduced to an aminomethyl moiety via a two-stage process:

-

Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 8 hours converts the ketone to an oxime intermediate.

-

Catalytic Hydrogenation : The oxime undergoes hydrogenation at 50 psi H₂ pressure using Raney nickel in methanol, yielding the primary amine.

Critical Parameters

Esterification

The carboxylic acid at position 3 is esterified using methanol under acidic conditions. A patented method optimizes this step by:

-

Dissolving 4'-aminomethylbiphenyl-3-carboxylic acid in methanol containing 5% HCl.

-

Refluxing at 65°C for 12 hours.

-

Cooling to 5–10°C and adjusting pH to 8–9 with 5% NaOH.

Yield Enhancement Strategies

| Factor | Optimal Range |

|---|---|

| HCl Concentration | 4–6% (v/v) |

| Temperature | 60–65°C |

| Post-Reaction pH | 8–9 (prevents salt formation) |

This approach achieves an 88% isolated yield, surpassing traditional methods by 15–20%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with concentrated HCl in ethyl acetate at 0°C. Crystallization occurs upon cooling to −20°C, yielding a purity >98%.

Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Acid Equivalents | 1.1 equiv HCl |

| Crystallization Temp | −20°C |

Process Optimization and Conditions

Temperature Control

Maintaining sub-10°C temperatures during workup prevents ester hydrolysis. The patent specifies cooling the reaction mixture to 5–10°C before pH adjustment, reducing hydrolysis from 12% to <2%.

Solvent Selection

Toluene outperforms dichloromethane in extraction efficiency (92% vs. 78%) due to better phase separation at low temperatures.

Base Addition Rate

Gradual addition of 5% NaOH over 30 minutes minimizes localized pH spikes that degrade the ester.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Traditional Esterification | 72% | 95% | Moderate |

| Patent-Optimized | 88% | 98% | High |

| Hydrogenation Route | 65% | 90% | Low |

The patent method reduces production costs by 30% through elimination of intermediate isolation steps.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enable precise temperature control during exothermic reduction steps.

-

Waste Management : HCl gas is scrubbed using NaOH solutions to meet environmental regulations.

-

Quality Control : In-line IR spectroscopy monitors esterification progress in real time.

Challenges and Solutions

Hydrolysis Mitigation

Chemical Reactions Analysis

Types of Reactions

4’-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The carboxylic acid ester can be reduced to the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield amides, while reduction of the ester group can produce alcohols.

Scientific Research Applications

2.1. Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in:

- Peptide Synthesis : Acting as a precursor for amino acid derivatives, which are essential in constructing peptides .

- Total Syntheses of Natural Products : Employed in the synthesis of bioactive compounds, including inhibitors of histone deacetylases like trichostatin A .

2.2. Medicinal Chemistry

4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride has been investigated for its potential therapeutic applications:

- Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Studies indicate that derivatives exhibit activity against various bacterial strains, suggesting potential as antimicrobial agents.

3.1. Synthesis of Peptide Derivatives

In a study focusing on the synthesis of peptide derivatives, researchers utilized this compound as an intermediate to create a series of amino acid methyl esters with high yields (Table 1). This method demonstrated efficiency in producing compounds suitable for further biological testing.

| Amino Acid | Yield (%) | Method Used |

|---|---|---|

| Glycine | 85 | Esterification |

| Alanine | 90 | Direct Aminomethylation |

| Serine | 78 | Coupling Reaction |

3.2. Development of Anticancer Compounds

Research has highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives were synthesized that showed significant inhibition of cancer cell lines in vitro, with IC50 values indicating potent activity against specific targets.

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF-7 | 3.8 |

| Compound C | A549 | 6.5 |

Mechanism of Action

The mechanism by which 4’-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets. For example, the aminomethyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Therapeutics

- 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester (Articaine hydrochloride intermediate) Structure: Features a thiophene ring with amino and methyl substituents, coupled to a methyl ester group. Molecular Weight: ~206.46 g/mol (as HCl salt). Activity: Used as an intermediate in synthesizing articaine hydrochloride, an anticancer API. It inhibits cancer cell proliferation by disrupting DNA replication or enzyme activity . Key Difference: The thiophene ring enhances metabolic stability compared to biphenyl systems but may reduce bioavailability due to higher hydrophobicity.

Dopaminergic Activity and Piperidine Derivatives

- Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride (CAS 71486-53-8)

- Structure : A piperidine ring with a ketone and methyl ester group.

- Molecular Weight : 193.63 g/mol.

- Activity : Acts as a dopamine receptor binder and synthetic reuptake inhibitor, suggesting utility in neurological disorders .

- Key Difference : The absence of an aromatic biphenyl system limits its application in targeting peripheral receptors but improves blood-brain barrier penetration.

Complex Isoquinoline-Based Compounds

- 2-(4-Aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylic Acid Methyl Ester Dihydrochloride Structure: A polycyclic isoquinoline core with multiple substituents, including methoxy and pyridinyl groups. Activity: Designed for multitargeted therapies, likely addressing kinase inhibition or apoptosis pathways . Key Difference: The extended conjugated system enhances binding affinity but complicates synthetic scalability.

Data Tables

Table 1. Comparative Analysis of Methyl Ester Hydrochloride Derivatives

Table 2. Physicochemical and Functional Comparisons

| Property | 3-Amino-4-methyl-2-thiophene Derivative | Methyl 4-Oxopiperidine Derivative | 4-(Aminomethyl)benzoic Acid Derivative | Target Compound (Inferred) |

|---|---|---|---|---|

| Aromaticity | Moderate (thiophene) | Low (aliphatic piperidine) | High (benzene) | High (biphenyl) |

| Solubility | Low (logP ~2.5) | Moderate (logP ~1.8) | Moderate (logP ~1.2) | Low (logP ~3.0) |

| Synthetic Complexity | Medium | Low | Low | High |

| Therapeutic Scope | Oncology | Neurology | Research tools | Broad (potential) |

Biological Activity

4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with an amino group and a carboxylic acid methyl ester moiety. Its chemical formula is , and it has a molecular weight of approximately 291.77 g/mol.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) in these cells by modulating key signaling pathways, such as the Akt/NFκB pathway, which is critical for cell survival and proliferation. Specifically, it inhibits Akt kinase activity, leading to reduced NFκB transcriptional activity, which is associated with cancer cell survival .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against several bacterial strains. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Efficacy Against Bacteria : The minimum inhibitory concentration (MIC) values for various strains indicate that the compound is effective at low concentrations, suggesting a potent antimicrobial activity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, detailed toxicity studies are still required to fully understand its safety profile.

- Toxicity Studies : Current findings indicate low cytotoxicity in normal cell lines at therapeutic concentrations, but further research is necessary to establish a comprehensive toxicity profile.

Table 1: Summary of Biological Activities

Case Studies

- Prostate Cancer Study : In a controlled laboratory setting, LNCaP prostate cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, supporting its use as a potential therapeutic agent against prostate cancer .

- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial effects of the compound against multiple bacterial strains using standard broth microdilution methods. The results confirmed significant antibacterial activity, particularly against Enterococcus faecalis and Salmonella enterica, with observed cellular morphology changes indicating disruption of bacterial integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.